2-(6-methyl-1,4-dioxan-2-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6-methyl-1,4-dioxan-2-yl)acetic acid is an organic compound characterized by a dioxane ring substituted with a methyl group and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-methyl-1,4-dioxan-2-yl)acetic acid typically involves the reaction of 6-methyl-1,4-dioxane with acetic acid or its derivatives under specific conditions. One common method includes the esterification of 6-methyl-1,4-dioxane-2-ol with acetic anhydride, followed by hydrolysis to yield the desired acetic acid derivative .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction and subsequent purification processes .
Chemical Reactions Analysis
Types of Reactions
2-(6-methyl-1,4-dioxan-2-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: The acetic acid moiety can participate in nucleophilic substitution reactions to form esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like thionyl chloride (SOCl₂) for esterification or amines for amidation are commonly employed.
Major Products Formed
The major products formed from these reactions include ketones, alcohols, esters, and amides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(6-methyl-1,4-dioxan-2-yl)acetic acid has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(6-methyl-1,4-dioxan-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor or activator of certain enzymes, influencing biochemical processes such as metabolic pathways or signal transduction .
Comparison with Similar Compounds
Similar Compounds
- 2-(6-methyl-1,3-dioxan-2-yl)acetic acid
- 2-(6-methyl-1,4-dioxan-2-yl)propanoic acid
- 2-(6-methyl-1,4-dioxan-2-yl)butanoic acid
Uniqueness
2-(6-methyl-1,4-dioxan-2-yl)acetic acid is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications in various scientific and industrial fields .
Properties
CAS No. |
2680542-98-5 |
---|---|
Molecular Formula |
C7H12O4 |
Molecular Weight |
160.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.